molecular formula C9H13BrN2S B8517607 1-(2-Bromothiazol-4-ylmethyl)-piperidine

1-(2-Bromothiazol-4-ylmethyl)-piperidine

Cat. No.: B8517607
M. Wt: 261.18 g/mol
InChI Key: HNDCHNMGSGVAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromothiazol-4-ylmethyl)-piperidine is a synthetic piperidine derivative characterized by a bromothiazole moiety attached to the piperidine ring via a methylene linker. The bromothiazole group introduces both steric bulk and electronic effects due to the electronegative bromine atom and the aromatic thiazole ring.

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

2-bromo-4-(piperidin-1-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C9H13BrN2S/c10-9-11-8(7-13-9)6-12-4-2-1-3-5-12/h7H,1-6H2

InChI Key

HNDCHNMGSGVAOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CSC(=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine Derivatives

Compound Name Substituent on Piperidine Key Structural Features Biological Relevance
1-(2-Bromothiazol-4-ylmethyl)-piperidine 2-Bromothiazole via methylene Bromine (halogen), thiazole (heterocycle) Potential halogen bonding, CNS targets
RC-33 (1-(3-phenylbutyl)piperidine) 3-Phenylbutyl group Hydrophobic aromatic extension Sigma-1 receptor ligands
Phencyclidine (PCP) 1-(1-Phenylcyclohexyl) Bulky cyclohexyl-phenyl group NMDA receptor antagonist, analgesic
[125I]PAB (piperidinylaminoethyl benzamide) 4-Iodobenzamide via ethylamino linker Iodine (halogen), benzamide Sigma-1 affinity, melanoma imaging
1-(4-Chlorophenyl)piperidine-2,6-dione 4-Chlorophenyl, dione ring Chlorine, diketone Antimicrobial activity

Key Observations :

  • Halogen Effects : Bromine in the target compound and iodine in [125I]PAB enhance binding through halogen interactions, though bromine’s smaller size may reduce steric hindrance compared to iodine .
  • Heterocyclic vs.
  • Linker Flexibility: The methylene group in the target compound allows rotational freedom, contrasting with the rigid ethylamino linker in [125I]PAB, which may stabilize receptor binding .

Key Observations :

  • Receptor Specificity : While RC-33 analogs and [125I]PAB target sigma-1 receptors, the target compound’s bromothiazole group may favor alternative targets, such as kinases or ion channels, due to thiazole’s prevalence in kinase inhibitors.
  • Potency vs. Selectivity : [125I]PAB’s high sigma-1 affinity (Ki = 6.0 nM) suggests that halogenated aromatic groups optimize receptor binding, a strategy applicable to the bromothiazole moiety .
  • Therapeutic Potential: Antimicrobial piperidine-diones highlight the role of electronegative substituents (e.g., chlorine), suggesting the target compound’s bromine could similarly enhance biocidal activity.

Key Observations :

  • Microwave Assistance: highlights improved yields (e.g., 85% vs.
  • Halogen Sensitivity : Bromothiazole’s susceptibility to nucleophilic attack necessitates mild alkylation conditions, contrasting with robust radioiodination protocols for [125I]PAB .

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